molecular formula C14H14N4O3S2 B2454269 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034313-43-2

3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2454269
CAS No.: 2034313-43-2
M. Wt: 350.41
InChI Key: BAOBADKVBIFLCP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4) to form an intermediate compound . This intermediate can then undergo further reactions, such as Suzuki cross-coupling with various aryl or heteroaryl boronic acids, to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cross-coupling steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene-based sulfonamides and pyrazine derivatives. Examples include:

Uniqueness

What sets 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

3,5-Dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide (CAS Number: 2034313-43-2) is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, properties, and biological effects, highlighting relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3S2C_{14}H_{14}N_{4}O_{3}S_{2}, with a molecular weight of 350.4 g/mol. The compound features an isoxazole ring, a sulfonamide group, and thiophene and pyrazine moieties, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₃S₂
Molecular Weight350.4 g/mol
CAS Number2034313-43-2

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties, inhibiting the growth of both gram-positive and gram-negative bacteria. The incorporation of the isoxazole and thiophene groups in this compound may enhance its antimicrobial efficacy. Studies have demonstrated that derivatives of isoxazole exhibit a broad spectrum of antibacterial activity, suggesting that this compound could be effective against various bacterial strains .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown potent inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth and proliferation . The presence of the thiophene and pyrazine rings may contribute to this activity through enhanced interactions with biological targets.

The proposed mechanism of action involves the inhibition of key enzymes or receptors associated with various biological pathways. For example, related compounds have been shown to modulate inflammatory responses and inhibit viral replication . The sulfonamide group likely plays a critical role in enzyme inhibition by mimicking substrate structures.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives found that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus . This suggests that this compound may possess comparable or enhanced antibacterial properties.
  • Anticancer Studies : In vitro assays on cancer cell lines demonstrated that certain isoxazole derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 µM . This highlights the potential of this compound in cancer therapeutics.
  • Inflammation Modulation : Research on related compounds has indicated their ability to inhibit pro-inflammatory cytokines in cell-based assays, suggesting that this compound could have anti-inflammatory effects as well .

Properties

IUPAC Name

3,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S2/c1-9-14(10(2)21-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-22-12/h3-7,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBADKVBIFLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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